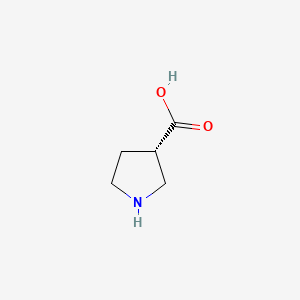

(S)-Pyrrolidine-3-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3S)-pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIBKXSIXOLOL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363568 | |

| Record name | (S)-Pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72580-53-1 | |

| Record name | (S)-Pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Basic Properties of (S)-Pyrrolidine-3-carboxylic Acid

This document provides a comprehensive overview of the fundamental physicochemical and basic properties of this compound, a key heterocyclic amino acid analog. It is intended to serve as a technical resource for professionals in research and drug development, offering quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Physicochemical Properties

This compound, also known as β-L-Proline, is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and as a pharmaceutical intermediate.[1][2] Its structural properties are summarized below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [1][3][4] |

| Molecular Weight | 115.13 g/mol | [1][3][4] |

| Appearance | White to brown solid | [1] |

| Melting Point | 185-191 °C | [1][2] |

| Boiling Point | 252 °C | [1][2] |

| Predicted pKa₁ (Carboxylic Acid) | 3.86 ± 0.20 | [1][2] |

| Estimated pKa₂ (Amine) | ~11.3 (based on pyrrolidine) | [5] |

| Water Solubility | Slightly soluble | [1][4] |

| Optical Activity | [α]/D = 20.0 ± 2.0° (c=2 in H₂O) | [1][3] |

| Storage Temperature | 2-8 °C | [1][3] |

Acid-Base Properties and Basicity

As an amino acid, this compound is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic secondary amine group. This dual nature allows it to exist in different ionic forms depending on the pH of the solution. The basicity is conferred by the lone pair of electrons on the nitrogen atom of the pyrrolidine ring.

At physiological pH, the molecule predominantly exists as a zwitterion, with a protonated amino group (NH₂⁺) and a deprotonated carboxylate group (COO⁻), resulting in a net neutral charge.[6] The equilibrium between these forms is governed by the compound's pKa values.

Below is a diagram illustrating the pH-dependent ionization states of this compound.

References

- 1. This compound | 72580-53-1 [amp.chemicalbook.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. (S)-(+)-Pyrrolidine-3-carboxylic acid = 98.0 NT 72580-53-1 [sigmaaldrich.com]

- 4. This compound | 72580-53-1 [chemicalbook.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Enantioselective Synthesis of (S)-Pyrrolidine-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active molecules. Its rigid pyrrolidine scaffold and stereochemically defined carboxylic acid moiety make it a crucial component for designing novel therapeutics with improved potency and selectivity. This technical guide provides a comprehensive overview of key enantioselective strategies for the synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this critical synthetic endeavor.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be achieved through several powerful and distinct methodologies. This guide will focus on four prominent and effective approaches:

-

Organocatalytic Asymmetric Michael Addition: This strategy utilizes small organic molecules as catalysts to facilitate the stereocontrolled addition of a nucleophile to an α,β-unsaturated compound, establishing the chiral centers of the pyrrolidine ring with high fidelity.

-

Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, catalyzed by a chiral copper complex, to construct the pyrrolidine ring in a highly stereoselective manner.

-

Asymmetric Hydrogenation: This approach relies on the enantioselective reduction of a prochiral pyrrole or dihydropyrrole precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium, to introduce the desired stereochemistry.

-

Enantioselective Hofmann-Löffler-Freytag Reaction: A more recent and innovative approach that achieves a C-H amination via a radical-mediated pathway, guided by a chiral catalyst to afford enantioenriched pyrrolidines.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the different synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.

| Method | Key Reactants | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Diastereomeric Ratio (d.r.) | Reference(s) |

| Organocatalytic Asymmetric Michael Addition | 4-Oxo-2-enoate, Nitroalkane | Chiral amine (e.g., (3R,5R)-5-methylpyrrolidine-3-carboxylic acid) | Dichloromethane | ~90 | 97 | - | [1][2][3] |

| Copper-Catalyzed 1,3-Dipolar Cycloaddition | Azomethine ylide, Dipolarophile (e.g., α,β-unsaturated ester) | Cu(I) salt with a chiral ligand (e.g., Fesulphos) | Toluene | Up to 96 | Up to 97 | >20:1 | [4][5] |

| Asymmetric Hydrogenation | 1-Benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] | Methanol | >99 | >99.9 | - | |

| Enantioselective H-L-F Reaction | γ,δ-Unsaturated Oxime Ester | Chiral Copper Catalyst | Dichloromethane | 26-96 | 74.5:25.5 to 99:1 er | - | [6][7] |

Experimental Protocols & Workflows

This section provides detailed experimental protocols for the key synthetic strategies, accompanied by Graphviz diagrams illustrating the reaction pathways and workflows.

Organocatalytic Asymmetric Michael Addition

This method provides a concise, two-step route to substituted (S)-pyrrolidine-3-carboxylic acids from readily available starting materials.[1][2][3] The key step is an organocatalyzed enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by reductive cyclization.

Experimental Protocol:

Step 1: Asymmetric Michael Addition

-

To a stirred solution of the 4-oxo-2-enoate (1.0 mmol) in dichloromethane (5.0 mL) is added the nitroalkane (1.2 mmol).

-

The chiral organocatalyst, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.1 mmol, 10 mol%), is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.

Step 2: Reductive Cyclization

-

The purified Michael adduct (1.0 mmol) is dissolved in methanol (10 mL).

-

Palladium on carbon (10 wt. %, 0.1 g) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

-

After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound derivative.

-

Further purification can be achieved by recrystallization or flash chromatography if necessary.

Synthetic Pathway: Organocatalytic Michael Addition

Caption: Organocatalytic Michael Addition Pathway.

Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This powerful method constructs the pyrrolidine ring with high levels of stereocontrol through a cycloaddition reaction.[4][5] A chiral copper(I) complex catalyzes the reaction between an azomethine ylide and a dipolarophile.

Experimental Protocol:

-

In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), the copper(I) salt (e.g., Cu(CH₃CN)₄BF₄, 0.05 mmol, 5 mol%) and the chiral ligand (e.g., Fesulphos, 0.055 mmol, 5.5 mol%) are dissolved in anhydrous toluene (2.0 mL).

-

The mixture is stirred at room temperature for 30 minutes to allow for complex formation.

-

The azomethine ylide precursor (e.g., an iminoester, 1.0 mmol) and the dipolarophile (e.g., an α,β-unsaturated ester, 1.2 mmol) are then added sequentially to the catalyst solution.

-

A base (e.g., triethylamine, 1.5 mmol) is added dropwise to the reaction mixture.

-

The reaction is stirred at the desired temperature (e.g., room temperature or elevated temperatures) for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched pyrrolidine derivative.

Experimental Workflow: 1,3-Dipolar Cycloaddition

Caption: Workflow for Cu-Catalyzed Cycloaddition.

Asymmetric Hydrogenation

This method is particularly effective for producing pyrrolidines with high enantiopurity from prochiral precursors. The use of a chiral ruthenium catalyst is key to achieving high stereoselectivity.

Experimental Protocol:

-

A solution of the 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (1.0 mmol) in methanol (10 mL) is prepared in a high-pressure reactor.

-

The chiral ruthenium catalyst, [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] (0.001 mmol, 0.1 mol%), is added to the reactor under an inert atmosphere.

-

The reactor is sealed and purged with hydrogen gas several times.

-

The reaction mixture is stirred under a hydrogen pressure of 10-50 bar at a controlled temperature (e.g., 30-60 °C) for 12-24 hours.

-

After the reaction is complete, the reactor is carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to give the crude product.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

-

Further purification, if necessary, can be performed by recrystallization.

Logical Relationship: Asymmetric Hydrogenation

Caption: Key Elements of Asymmetric Hydrogenation.

Enantioselective Hofmann-Löffler-Freytag (H-L-F) Reaction

This modern approach utilizes a copper-catalyzed C-H amination to forge the pyrrolidine ring.[6][7] It represents a cutting-edge strategy for the synthesis of chiral nitrogen-containing heterocycles.

Experimental Protocol:

-

To an oven-dried vial equipped with a magnetic stir bar is added the chiral copper catalyst (e.g., a Cu(I) complex with a chiral ligand, 0.05 mmol, 5 mol%).

-

The γ,δ-unsaturated oxime ester (1.0 mmol) is added, followed by the solvent (e.g., anhydrous dichloromethane, 5.0 mL) under an inert atmosphere.

-

An additive, if required by the specific catalytic system, is introduced.

-

The reaction mixture is stirred at the specified temperature (which can range from ambient to elevated temperatures) for the required reaction time (typically 12-36 hours).

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to yield the enantioenriched pyrroline product, which can be further reduced to the corresponding pyrrolidine.

Synthetic Pathway: Enantioselective H-L-F Reaction

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of (S)-Pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (S)-Pyrrolidine-3-carboxylic acid, a significant chiral building block in medicinal chemistry and drug development. The document details the spectroscopic and analytical techniques employed to confirm its molecular structure and stereochemistry.

Introduction

This compound, also known as (S)-β-proline, is a cyclic β-amino acid. Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid functional group make it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. Accurate structural confirmation is the cornerstone of its application in stereoselective synthesis and drug design. This guide outlines the key analytical techniques and expected data for its structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its identification and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | |

| Melting Point | 185-191 °C | [1] |

| Boiling Point | 252 °C | [1] |

| Optical Activity | [α]/D +20.0 ± 2.0° (c=2 in H₂O) | |

| Appearance | White to light orange powder or solid | |

| Solubility | Slightly soluble in water | [1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed. The spectroscopic profiles of the (S) and (R) enantiomers are identical in achiral solvents.[2]

Table 2: ¹H NMR Spectroscopic Data for Pyrrolidine-3-carboxylic Acid (in D₂O)

| Assignment | Chemical Shift (ppm) | Multiplicity |

| H-2 | ~3.4 - 3.6 | m |

| H-3 | ~3.2 - 3.4 | m |

| H-4 | ~2.2 - 2.4 | m |

| H-5 | ~3.4 - 3.6 | m |

Note: 'm' denotes a multiplet. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data for Pyrrolidine-3-carboxylic Acid (in D₂O)

| Assignment | Chemical Shift (ppm) |

| C=O | ~175 - 180 |

| C-2 | ~45 - 50 |

| C-3 | ~40 - 45 |

| C-4 | ~28 - 33 |

| C-5 | ~50 - 55 |

Note: The chemical shifts are predicted values and can vary based on experimental conditions.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of the (S) and (R) enantiomers are identical.[2]

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H (Secondary Amine) | 3300 - 3500 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Strong |

| C=O (Carboxylic Acid) | 1730 - 1700 | Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H Bend | 1440 - 1395 and 950 - 910 | Medium |

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (115.13 g/mol ) may be observed.

-

Loss of H₂O: A peak at M-18.

-

Loss of COOH: A peak at M-45, resulting from the cleavage of the carboxylic acid group.

-

Ring Fragmentation: Cleavage of the pyrrolidine ring would lead to various smaller fragment ions.

Crystallographic Data

As of the time of this writing, a single-crystal X-ray diffraction structure for this compound has not been found in publicly accessible databases. Such a structure would provide definitive confirmation of bond lengths, bond angles, and the absolute stereochemistry of the chiral center. In the absence of this data, the structural elucidation relies on the combination of the spectroscopic methods detailed above and comparison to known, related structures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

-

Transfer the solution to a 5 mm NMR tube.[2]

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.[2]

-

Solvent: D₂O.[2]

-

Temperature: 298 K.[2]

-

Pulse Program: Standard single-pulse experiment.[2]

-

Number of Scans: 16-64 scans, depending on sample concentration.[2]

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual water peak can be used as a reference (δ ≈ 4.79 ppm).[2]

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.[2]

-

Solvent: D₂O.[2]

-

Temperature: 298 K.[2]

-

Pulse Program: Proton-decoupled ¹³C experiment.[2]

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[2]

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]

-

-

Data Acquisition:

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

The sample can be introduced directly via a solids probe or, if derivatized to increase volatility, through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.[4]

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.

-

Workflow for Structural Elucidation

The logical flow for the structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of physicochemical measurements and spectroscopic analyses. NMR spectroscopy provides detailed information about the molecular framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is used to determine the molecular weight and analyze fragmentation patterns. Although a definitive single-crystal X-ray structure is not publicly available, the collective evidence from these techniques provides a robust confirmation of the structure and stereochemistry of this important chiral building block. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of this compound in drug discovery and development.

References

Spectroscopic Characterization of (S)-Pyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active molecules. Its rigid pyrrolidine scaffold and inherent chirality make it a valuable component in the design of enzyme inhibitors, receptor agonists, and other therapeutic agents. A thorough understanding of its structural and stereochemical properties is paramount for its effective utilization in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD). Detailed experimental protocols, tabulated spectral data, and visual workflows are presented to facilitate its unambiguous identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution, providing detailed information about its proton and carbon framework.

¹H NMR Spectroscopy

Proton NMR spectroscopy confirms the presence of the pyrrolidine ring and the carboxylic acid group through characteristic chemical shifts and coupling patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) in ppm (Solvent: D₂O) | Multiplicity |

| H-2 | ~3.4 - 3.6 | m |

| H-3 | ~3.2 - 3.4 | m |

| H-4 | ~2.2 - 2.4 | m |

| H-5 | ~3.5 - 3.7 | m |

| NH | Not observed in D₂O | - |

| COOH | Not observed in D₂O | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The use of a deuterated solvent like D₂O results in the exchange of the labile NH and COOH protons, rendering them invisible in the spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) in ppm (Solvent: D₂O) |

| C=O | ~175 - 180 |

| C-2 | ~45 - 50 |

| C-3 | ~35 - 40 |

| C-4 | ~25 - 30 |

| C-5 | ~48 - 53 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in a clean, dry vial.

-

Transfer the resulting solution into a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual water peak can be used as a reference (δ ≈ 4.79 ppm).

¹³C NMR Data Acquisition:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Characteristic IR Absorptions

The IR spectrum is dominated by absorptions corresponding to the O-H and C=O stretching vibrations of the carboxylic acid and the N-H stretching of the secondary amine.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, due to hydrogen bonding |

| N-H stretch (Amine) | 3300 - 3500 | Moderate, can be broad |

| C-H stretch (Aliphatic) | 2850 - 3000 | Sharp, multiple bands |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong, sharp |

| C-N stretch | 1000 - 1250 | Moderate |

| O-H bend (Carboxylic Acid) | 900 - 960 | Broad |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

-

Sample Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 115.

-

Loss of H₂O: A peak at m/z = 97, corresponding to the loss of a water molecule from the molecular ion.

-

Loss of COOH: A significant fragment at m/z = 70, resulting from the loss of the carboxylic acid group as a radical.

-

Decarboxylation: A peak at m/z = 71, corresponding to the loss of CO₂.

-

Ring Opening and Fragmentation: Further fragmentation of the pyrrolidine ring would lead to smaller charged species.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Proposed Fragment |

| 115 | [M]⁺ |

| 97 | [M - H₂O]⁺ |

| 71 | [M - CO₂]⁺ |

| 70 | [M - COOH]⁺ |

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable (derivatization may be required).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules. For this compound, it can confirm the enantiomeric purity and provide insights into its conformation in solution.

Circular Dichroism Spectrum

Studies on oligomers of this compound have shown that the monomer exhibits a CD spectrum in methanol characterized by a minimum around 214 nm. This feature is indicative of the electronic transitions associated with the chiral center and the chromophoric carboxylic acid group.

Table 5: Circular Dichroism Data for this compound Monomer

| Solvent | λ_min (nm) |

| Methanol | ~214 |

Note: The CD spectrum of the monomer is reported to be similar to that of its dimer.

Experimental Protocol for Circular Dichroism

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol) with a known concentration (typically in the micromolar to millimolar range). The solvent should be transparent in the far-UV region.

-

Instrumentation:

-

Instrument: A CD spectropolarimeter.

-

Cell Path Length: Use a quartz cuvette with a known path length (e.g., 1 mm or 1 cm).

-

Parameters:

-

Wavelength Range: Scan the far-UV region (e.g., 190-260 nm).

-

Bandwidth: Typically 1 nm.

-

Scan Speed: e.g., 50 nm/min.

-

Data Pitch: e.g., 0.5 nm.

-

Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

-

-

Data Processing:

-

Subtract the spectrum of the solvent (blank) from the sample spectrum.

-

The data is typically reported as molar ellipticity [θ] (deg·cm²·dmol⁻¹).

-

Determining the Chiral Purity of (S)-Pyrrolidine-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity and enantiomeric excess (e.e.) of (S)-Pyrrolidine-3-carboxylic acid, a crucial chiral building block in pharmaceutical and organic synthesis. The stereochemical integrity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for the primary analytical techniques, presents quantitative data for comparative analysis, and includes visualizations to elucidate the underlying principles and workflows.

Introduction

This compound, also known as (S)-β-proline, is a cyclic β-amino acid whose chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. Its rigid pyrrolidine scaffold is a key structural motif in various drugs, including antiviral and antidiabetic agents. Consequently, the accurate determination of its enantiomeric purity is a critical quality control step in both research and manufacturing settings. The primary analytical techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and Capillary Electrophoresis (CE).

Analytical Methodologies and Experimental Protocols

The selection of an appropriate analytical method for determining the chiral purity of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the need for high-throughput analysis. This section details the experimental protocols for the most common and effective techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a conventional achiral column.

Direct Chiral HPLC using a Polysaccharide-based CSP

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad enantioselectivity. For proline derivatives, a mobile phase of hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid (TFA) often yields good separation.[1]

Experimental Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System and Conditions:

-

Column: CHIRALPAK AD-H (amylose derivative) or CHIRALCEL OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA). The exact ratio should be optimized, but a starting point could be 90:10:0.1 (v/v/v). For proline derivatives with a free carboxylic acid, the polarity of the mobile phase may need to be increased by adjusting the ethanol percentage.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and (R) enantiomers using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expected Performance Data:

| Parameter | Expected Value |

| Retention Time (t_R) of (S)-enantiomer | Dependent on the specific mobile phase composition, but typically the major peak. |

| Retention Time (t_R) of (R)-enantiomer | A slightly different retention time from the (S)-enantiomer, appearing as a smaller peak if present as an impurity. The elution order can vary depending on the CSP and mobile phase. |

| Separation Factor (α) | > 1.2 for baseline separation. |

| Resolution (Rs) | > 1.5 for accurate quantification. |

Indirect Chiral HPLC via Derivatization

This method involves reacting the amino group of pyrrolidine-3-carboxylic acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column. A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

Experimental Protocol:

-

Derivatization:

-

To 50 µL of a 1 mg/mL aqueous solution of this compound, add 20 µL of 1 M sodium bicarbonate.

-

Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Incubate the mixture at 40 °C for 1 hour.

-

Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.

-

Dilute the sample with the mobile phase before injection.

-

-

HPLC System and Conditions:

-

Column: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. For example, a linear gradient from 20% to 70% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 340 nm.

-

-

Data Analysis: Calculate the e.e. from the peak areas of the two diastereomeric products.

Expected Performance Data:

| Parameter | Expected Value |

| Retention Time (t_R) of (S,L)-diastereomer | The major peak, with a specific retention time dependent on the gradient. |

| Retention Time (t_R) of (R,L)-diastereomer | A resolved peak from the (S,L)-diastereomer. |

| Resolution (Rs) | > 2.0 for robust quantification. |

Workflow for Chiral HPLC Analysis

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method suitable for volatile analytes. This compound is not directly volatile and requires derivatization to be analyzed by GC. A two-step derivatization involving esterification of the carboxylic acid group followed by acylation of the amino group is typically employed. This method has been successfully applied to the analysis of proline, a closely related compound.[2]

Experimental Protocol:

-

Derivatization:

-

Esterification (Methylation): To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness.[2]

-

Acylation (Trifluoroacetylation): Dissolve the residue from the previous step in 1 mL of dichloromethane and add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool the solution before injection.[2]

-

-

GC System and Conditions:

-

Column: A chiral GC column, such as CHIRALDEX G-TA (trifluoroacetyl derivatized cyclodextrin), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

Injection: 1 µL, split ratio 50:1.

-

-

Data Analysis: Calculate the e.e. from the integrated peak areas of the two enantiomers.

Expected Performance Data for Derivatized Proline (as a proxy): [2]

| Parameter | Expected Value |

| Retention Time (t_R) of (S)-enantiomer derivative | Dependent on the specific temperature program. |

| Retention Time (t_R) of (R)-enantiomer derivative | Well-resolved from the (S)-enantiomer derivative. |

| Resolution (Rs) | > 1.5. |

Workflow for Chiral GC Analysis

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy provides a non-separative method for determining enantiomeric excess. In the presence of a chiral solvating agent (CSA), the enantiomers of the analyte form transient diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum. The integration of the distinct signals for each enantiomer allows for the direct calculation of the e.e.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Add 1.0 to 1.2 equivalents of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, also known as Pirkle's alcohol, or a BINOL-based derivative).

-

Gently mix the sample and acquire another ¹H NMR spectrum.

-

-

NMR System and Parameters:

-

Spectrometer: 400 MHz or higher.

-

Temperature: 298 K.

-

Pulse Sequence: Standard ¹H acquisition.

-

Number of Scans: 16 or more for good signal-to-noise.

-

-

Data Analysis: Identify a proton signal of the analyte that shows clear separation for the two enantiomers in the presence of the CSA. Integrate the two signals and calculate the e.e.

Expected Performance Data:

| Parameter | Expected Value |

| Chemical Shift Difference (ΔΔδ) | A measurable difference in the chemical shift of a specific proton for the (S) and (R) enantiomers. A larger ΔΔδ is desirable for accurate integration. |

| Signal Resolution | Baseline resolution of the signals corresponding to the two enantiomers. |

Principle of Chiral Recognition by NMR with a CSA

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used chiral selectors for amino acids and carboxylic acids. Cationic pyrrolidinium-β-cyclodextrin derivatives have shown promise as chiral selectors for carboxylic acids.[3]

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.1-1 mg/mL.

-

CE System and Conditions:

-

Capillary: Fused silica, 50 µm I.D., effective length 40 cm.

-

Background Electrolyte (BGE): 25 mM phosphate buffer (pH 6.0) containing 10 mM of a suitable chiral selector (e.g., hydroxypropyl-β-cyclodextrin or a cationic pyrrolidinium-β-cyclodextrin derivative).[3]

-

Voltage: 20 kV.

-

Temperature: 25 °C.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: UV at 200 nm.

-

-

Data Analysis: The e.e. is determined from the corrected peak areas of the two enantiomers.

Expected Performance Data:

| Parameter | Expected Value |

| Migration Time (t_m) of (S)-enantiomer | Dependent on the BGE and chiral selector. |

| Migration Time (t_m) of (R)-enantiomer | Resolved from the (S)-enantiomer. |

| Resolution (Rs) | > 2.0. |

Summary of Quantitative Data

The following table summarizes the key performance parameters for the different analytical techniques described. It should be noted that the exact values can vary depending on the specific experimental conditions and the instrumentation used.

| Analytical Technique | Key Performance Parameters | Typical Values/Observations |

| Direct Chiral HPLC | Separation Factor (α), Resolution (Rs) | α > 1.2, Rs > 1.5. Good for routine QC. Method development can be time-consuming. |

| Indirect Chiral HPLC | Resolution (Rs) of diastereomers | Rs > 2.0. Robust and uses standard columns, but requires a derivatization step which can introduce errors. |

| Chiral GC | Resolution (Rs) of derivatized enantiomers | Rs > 1.5. High sensitivity, but requires derivatization to make the analyte volatile. |

| NMR with CSA | Chemical Shift Difference (ΔΔδ) | ΔΔδ > 0.01 ppm for accurate integration. Rapid, non-separative method, but may have lower sensitivity and requires a high-field NMR. |

| Capillary Electrophoresis | Resolution (Rs) | Rs > 2.0. High efficiency, low sample and solvent consumption. Method development can be complex. |

Conclusion

The determination of the chiral purity of this compound is a critical aspect of its use in research and pharmaceutical development. This guide has provided an in-depth overview of the primary analytical techniques for this purpose, including detailed experimental protocols and expected performance data. Chiral HPLC and chiral GC are robust and sensitive methods, often employed in quality control laboratories. NMR spectroscopy with chiral solvating agents offers a rapid, non-separative alternative for e.e. determination. Capillary electrophoresis provides a high-efficiency separation with low sample consumption. The choice of the most suitable method will depend on the specific requirements of the analysis. For all methods, proper validation is essential to ensure accurate and reliable results.

References

(S)-Pyrrolidine-3-carboxylic Acid: A Chiral Scaffold for Advanced Drug Discovery

CAS Number: 72580-53-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (S)-Pyrrolidine-3-carboxylic acid. Also known as (S)-β-proline, this versatile chiral building block is a cornerstone in the synthesis of a new generation of therapeutics, particularly in the fields of metabolic diseases and oncology.

Chemical and Physical Properties

This compound is a non-proteinogenic cyclic amino acid. Its rigid, five-membered ring structure and the presence of both a secondary amine and a carboxylic acid functional group make it an ideal starting material for creating complex, stereochemically defined molecules.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO₂ | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Melting Point | 185-191 °C | [2] |

| Boiling Point | 252 °C | [2] |

| Optical Activity | [α]/D +20.0±2.0°, c = 2 in H₂O | [1] |

| Appearance | White to off-white solid | [1] |

| Synonyms | (S)-β-Proline, (3S)-Pyrrolidinecarboxylic acid, beta-L-Proline | [1][2] |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound and its derivatives is crucial for its application in drug discovery. Several methodologies have been developed, primarily focusing on asymmetric synthesis to ensure high enantiomeric purity.

Experimental Protocol: Asymmetric Synthesis via Michael Addition

A prominent method for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives involves an organocatalytic enantioselective Michael addition reaction. This approach offers a concise and atom-economical route to highly enantiomerically enriched products.[3][4][5]

Reaction Scheme: An organocatalyst facilitates the asymmetric Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate. The resulting adduct then undergoes reductive cyclization to yield the desired 5-substituted pyrrolidine-3-carboxylic acid derivative.

Detailed Methodology:

-

Michael Addition:

-

To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene, CH₂Cl₂), is added the nitroalkane (1.5-2.0 eq).

-

The organocatalyst (e.g., a chiral secondary amine catalyst, 0.1-0.2 eq) is then added to the mixture.

-

The reaction is stirred at room temperature for 24-72 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

-

Reductive Cyclization:

-

The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

A reducing agent, such as Raney nickel or palladium on carbon, is added to the solution.

-

The mixture is subjected to hydrogenation at a pressure of 1-50 atm for 12-48 hours.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the pyrrolidine-3-carboxylic acid derivative.

-

Caption: Workflow for the asymmetric synthesis of this compound derivatives.

Biological Activity and Applications in Drug Development

This compound is a key chiral building block in the synthesis of various biologically active molecules. Its rigid conformation and stereochemical information are crucial for the specific interactions with biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of the pyrrolidine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][6][7][8] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

While this compound itself is not a potent DPP-4 inhibitor, its derivatives form the core of many highly potent and selective drugs. The pyrrolidine ring mimics the proline residue of the natural substrates of DPP-4, allowing for tight binding to the enzyme's active site.

| Compound/Derivative Class | Target | IC₅₀ (nM) | Reference(s) |

| Pyrrole-3-carboximidamide derivatives | DPP-4 | 12.19 - 23.08 | [6] |

| Prolyl-fluoropyrrolidine derivatives | DPP-4 | 430 - 830 | [1] |

| Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides | Prolyl Oligopeptidase (POP) | 0.39 - 19000 | [9] |

Signaling Pathways

The therapeutic effects of drugs derived from this compound are primarily mediated through the modulation of specific signaling pathways.

DPP-4 Inhibition and GLP-1 Signaling

The inhibition of DPP-4 by pyrrolidine-based drugs leads to an increase in the concentration of active GLP-1. GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion. This pathway is central to the glucose-lowering effects of DPP-4 inhibitors.

Caption: Mechanism of DPP-4 inhibitors in enhancing GLP-1 signaling.

GLP-1 Independent Vasodilation Pathway

Recent studies have suggested that DPP-4 inhibitors may also exert cardiovascular benefits through GLP-1 independent pathways. In endothelial cells, DPP-4 inhibition can lead to vasodilation by activating a signaling cascade involving Src kinase, Akt, and endothelial nitric oxide synthase (eNOS).

Caption: GLP-1 independent signaling pathway for vasodilation induced by DPP-4 inhibitors.

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in modern drug discovery. Its unique structural features have enabled the development of a new class of therapeutics, most notably DPP-4 inhibitors for the management of type 2 diabetes. The ongoing exploration of its synthetic utility and the elucidation of its role in various signaling pathways promise to unlock further therapeutic opportunities in diverse disease areas. This technical guide provides a foundational understanding for researchers and scientists to leverage the full potential of this remarkable scaffold in their drug development endeavors.

References

- 1. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicsearchonline.org [clinicsearchonline.org]

- 3. GLP-1 Promotes Angiogenesis in Human Endothelial Cells in a Dose-Dependent Manner, through the Akt, Src and PKC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of (S)-Pyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (S)-pyrrolidine-3-carboxylic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile nature of the pyrrolidine scaffold, which serves as a key building block for a variety of therapeutic agents.[1] The rigid, five-membered ring system of these derivatives allows for the precise positioning of functional groups to interact with the active sites of enzymes and receptors, leading to high affinity and selectivity.[2] This guide details their diverse biological activities, including enzyme inhibition and receptor modulation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Enzyme Inhibition

This compound derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. Their constrained cyclic structure allows for the design of potent and selective inhibitors targeting the active sites of these enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several marketed DPP-4 inhibitors are based on a pyrrolidine scaffold.[2]

Quantitative Data for DPP-4 Inhibition

| Compound Class/Derivative | DPP-4 IC50 | Reference |

| β-amino pyrrole-2-carbonitrile analog (Compound 55) | 0.01 µM | [3] |

| Aminoacyl piperidide derivative (Compound 45) | 78 nM | [3] |

| Thiazole-clubbed quinazoline derivative (Compound 27) | 1.12 nM | [3] |

| 3-Aminocoumarin derivative (Compound 31) | 3.16 µM | [3] |

| Pyrrolidine sulfonamide derivative (B-XI) | 11.32 ± 1.59 μM | [4] |

| Thiosemicarbazone derivative (Compound 2f) | 1.266 ± 0.264 nM | [5] |

| Sitagliptin (Reference) | 4.380 ± 0.319 nM | [5] |

Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

-

Test compounds dissolved in DMSO

-

Sitagliptin (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In a 96-well microplate, add 26 µL of the test compound solution and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in Assay Buffer). For the positive control, use sitagliptin. For the blank, use DMSO without any compound.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 50 µL of the DPP-4 substrate solution (200 µM Gly-Pro-AMC in Assay Buffer) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2]

-

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of control - Fluorescence of blank)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis

Metallo-β-lactamase (MBL) Inhibition

Metallo-β-lactamases are zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[6][7][8] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.[6][8]

Quantitative Data for Metallo-β-lactamase Inhibition

| Compound | Target MBL | Kᵢ (µM) | Reference |

| 24b | VIM-2 | 0.85 | [9] |

| 24c | VIM-2 | 1.87 | [9] |

| L-captopril (Reference) | NDM-1 | 5.0 | [10] |

Experimental Protocol: Metallo-β-lactamase Inhibition Assay

This protocol describes a spectrophotometric assay to screen for MBL inhibitors using a chromogenic substrate.

Materials:

-

Purified MBL enzyme (e.g., NDM-1, VIM-2)

-

Assay Buffer: 50 mM HEPES, 0.1 M NaCl, 100 µM ZnCl₂, pH 7.0

-

Chromogenic substrate: Nitrocefin or Imipenem

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of the MBL enzyme and the chromogenic substrate in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MBL enzyme solution. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate at room temperature for a defined period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to each well.

-

Absorbance Measurement: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 492 nm for nitrocefin, 300 nm for imipenem) in a kinetic mode.[10][11]

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and its Km value are known.[10]

Experimental Workflow: MBL Inhibitor Screening

Receptor Modulation

This compound derivatives also serve as scaffolds for the development of ligands that modulate the activity of various receptors, including G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor 40 (GPR40) Agonism

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a GPCR that is highly expressed in pancreatic β-cells.[12] Its activation by fatty acids potentiates glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[13]

Quantitative Data for GPR40 Agonism

| Compound | Target | Assay | EC₅₀ | Eₘₐₓ (% of reference) | Reference |

| (R,R)-9 | hGPR40 | Agonist Activity | 0.11 µM | Full agonist | [14] |

| (S,S)-9 | hGPR40 | Agonist Activity | 0.49 µM | - | [14] |

| 12 (racemic) | hM₅ | Antagonist Activity | 47 nM | - | [15] |

| 12d ((R)-enantiomer) | hM₅ | Antagonist Activity | 21 nM | - | [15] |

| 12c ((S)-enantiomer) | hM₅ | Antagonist Activity | 440 nM | - | [15] |

| 14 | Ghrelin Receptor | Agonist Activity | 0.40 nM | 98% | [16] |

| AM-1638 | GPR40 | Agonist Activity | 150 nM | 182% | [17] |

| SCO-267 | GPR40 | Ca²⁺ mobilization | - | Superior to AM-1638 | [18] |

Experimental Protocol: GPR40 Agonist Activity Assay (Calcium Flux)

This protocol measures the ability of a compound to activate GPR40 by detecting changes in intracellular calcium concentration.

Materials:

-

Cells stably expressing human GPR40 (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compounds dissolved in DMSO

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the GPR40-expressing cells into the 96-well plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence, inject the test compounds at various concentrations.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time.

-

Data Analysis: The agonist activity is determined by the increase in fluorescence signal. Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathway: GPR40-Mediated Insulin Secretion

Endothelin Receptor Antagonism

Endothelin receptors (ET-A and ET-B) are GPCRs involved in vasoconstriction and vasodilation.[19] Antagonists of these receptors are used in the treatment of pulmonary hypertension.[19] this compound derivatives have been developed as potent and selective endothelin receptor antagonists.

Quantitative Data for Endothelin Receptor Antagonism

| Compound | Receptor Selectivity | Kᵢ (nM) | Reference |

| A-308165 (9k) | ET(B) selective (>27,000-fold) | - | [20] |

| A-192621 (38) | ET(B) selective (>4000-fold) | <1 | |

| [Thr18,gamma-methylleucine19]endothelin-1 | Non-selective | 0.3 (ET-A), 0.11 (ET-B) |

Experimental Protocol: Endothelin Receptor Binding Assay (Radioligand)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for endothelin receptors.

Materials:

-

Cell membranes expressing human ET-A or ET-B receptors

-

Radioligand (e.g., [¹²⁵I]-ET-1)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Test compounds dissolved in DMSO

-

Unlabeled ET-1 (for non-specific binding)

-

96-well plate

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of unlabeled ET-1.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Endothelin Receptor Antagonism

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data, protocols, and pathway visualizations are intended to support researchers and drug development professionals in the exploration and advancement of this promising class of compounds for various therapeutic applications. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these versatile molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antagonist activity of [Thr18,gamma-methylleucine19]endothelin-1 in human endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide to a Versatile Chiral Building Block

(S)-Pyrrolidine-3-carboxylic acid , also known as (S)-β-proline, has emerged as a pivotal chiral building block in the fields of medicinal chemistry and drug discovery. Its rigid, five-membered ring structure, combined with the stereocenter at the C3 position and the presence of both a secondary amine and a carboxylic acid functional group, provides a versatile scaffold for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

The significance of the pyrrolidine ring is well-established in medicinal chemistry, as it is a common motif in numerous natural products and synthetic drugs.[1][2] The use of this compound, an enantiomerically pure compound, allows for stereoselective synthesis, a critical aspect in the development of modern therapeutics where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or even harmful.[1][3] This chiral synthon is instrumental in constructing a wide array of derivatives, including potent enzyme inhibitors and receptor agonists.[3][4][5][6]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [7][8] |

| Molecular Weight | 115.13 g/mol | [7][8] |

| CAS Number | 72580-53-1 | |

| Appearance | Solid | |

| Solubility | Slightly soluble in water | [9] |

| Optical Rotation | [α]/D +20.0 ± 2.0° (c = 2 in H₂O) | |

| Storage Temperature | 2-8°C |

Spectroscopic Data: The hydrochloride salt of this compound provides distinct NMR spectral data crucial for its characterization.[10]

| Nucleus | Chemical Shift (δ) |

| ¹H NMR | (Data for hydrochloride salt) |

| ¹³C NMR | (Data for hydrochloride salt) |

(Note: Specific peak assignments and coupling constants would be detailed in the certificate of analysis for a given sample.)

Synthesis of this compound

The efficient and stereoselective synthesis of this compound and its derivatives is a key area of research. Prominent methods include asymmetric organocatalysis and chiral pool synthesis.

One highly effective approach involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[4][11][12] This method is advantageous due to its atom economy and ability to produce highly enantiomerically enriched products in a concise, two-step process.[4][5]

Alternatively, chiral pool synthesis leverages readily available, enantiopure starting materials, such as the amino acids L-proline and 4-hydroxy-L-proline, to construct the desired pyrrolidine scaffold.[2][13] This strategy capitalizes on the inherent chirality of the starting material to control the stereochemistry of the final product.

Applications in Drug Discovery and Development

The rigid scaffold of this compound is invaluable for designing molecules that fit precisely into the binding sites of biological targets. Its derivatives have shown significant potential as anticonvulsants and neuroprotective agents.[14] The pyrrolidine structure is a key component in a variety of therapeutic agents, demonstrating its versatility.[1]

-

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors: The cyanopyrrolidine moiety, derived from pyrrolidine carboxylic acids, is a highly effective pharmacophore for targeting the active site of DPP-IV.[6] Inhibition of this enzyme is a primary strategy for treating type 2 diabetes mellitus. Key intermediates for drugs like Vildagliptin and precursors for Sitagliptin can be synthesized from pyrrolidine building blocks.[6]

-

Factor XIa (FXIa) Inhibitors: The constrained conformation of pyrrolidine scaffolds is well-suited for designing potent and selective inhibitors of FXIa, a promising target for anticoagulants with a potentially lower risk of bleeding.[6]

-

G-protein Coupled Receptor 120 (GPR120) Agonists: The principles of using constrained carboxylic acid-containing molecules are central to the design of GPR120 agonists, which play a role in glucose-dependent insulin secretion.[6]

Key Reactions and Functionalization

The synthetic utility of this compound is derived from the distinct reactivity of its secondary amine and carboxylic acid groups, allowing for selective modifications.[3]

-

N-Functionalization: The secondary amine is readily functionalized. It can be protected with standard protecting groups like tert-butyloxycarbonyl (Boc) to allow for selective reaction at the carboxylic acid.[3] The unprotected amine can undergo alkylation, arylation, or acylation to introduce diverse substituents.

-

C-Functionalization: The carboxylic acid group can be converted into a wide range of functionalities, including esters, amides, and alcohols (via reduction).[3][14] These transformations are crucial for building more complex molecules and for modulating the pharmacokinetic properties of drug candidates.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for key transformations.

Protocol 1: Synthesis of a 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acid Derivative via Asymmetric Michael Addition

This protocol is adapted from the organocatalytic enantioselective Michael addition method.[4][12]

Materials:

-

4-Oxo-2-enoate (e.g., 4-oxopent-2-enoate)

-

Nitroalkane (e.g., nitromethane)

-

Organocatalyst (e.g., a chiral primary amine-thiourea catalyst)

-

Solvent (e.g., Toluene)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Methanol (MeOH)

Procedure:

-

Michael Addition: To a solution of the 4-oxo-2-enoate (1.0 eq) in toluene at -20 °C, add the organocatalyst (0.1 eq).

-

Stir the mixture for 5 minutes, then add the nitroalkane (2.0 eq).

-

Allow the reaction to stir at -20 °C for the specified time (e.g., 24-72 hours), monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction and purify the resulting Michael adduct by flash column chromatography.

-

Reductive Cyclization: Dissolve the purified Michael adduct in methanol.

-

Add 10% Pd/C catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final pyrrolidine-3-carboxylic acid derivative.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Protocol 2: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid

This protocol is based on standard procedures for Boc protection of amino acids.[3]

Materials:

-

(R)-Pyrrolidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1N NaOH.

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirred mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1.5-2 hours.

-

Dilute the reaction mixture with diethyl ether and separate the aqueous layer.

-

Wash the organic layer with 1N NaOH. Combine the aqueous layers.

-

Acidify the combined aqueous layers to pH 2-3 with 1N HCl while cooling in an ice bath.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-1-Boc-pyrrolidine-3-carboxylic acid.

Quantitative Data Summary

The efficiency of synthetic methods is best evaluated through quantitative data.

Table 1: Asymmetric Michael Addition for Pyrrolidine Derivative Synthesis [4]

| Entry | R¹ in Enoate | Nitroalkane | Catalyst | Yield (%) of Adduct | ee (%) of Adduct |

| 1 | Methyl | Nitromethane | F | 90 | 97 |

| 2 | Ethyl | Nitromethane | F | 85 | 96 |

| 3 | Propyl | Nitromethane | F | 88 | 96 |

| 4 | Phenyl | Nitromethane | F | 91 | 95 |

(Note: Catalyst F refers to a specific chiral organocatalyst used in the cited study. The final pyrrolidine product was obtained in 90% yield with 97% ee from the adduct of Entry 1.)

Conclusion

This compound is a powerful and versatile chiral building block with broad applications in modern drug discovery. Its unique structural features enable the stereocontrolled synthesis of a diverse range of complex molecules. The development of efficient synthetic methodologies, such as asymmetric organocatalysis, has made this and related scaffolds more accessible, further fueling their use in the creation of novel therapeutics.[4][5] As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound in the synthetic chemist's toolkit is undeniable.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 6. benchchem.com [benchchem.com]

- 7. 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound | 72580-53-1 [amp.chemicalbook.com]